NSC145366
説明
NSC145366 is a heat shock protein 90 (Hsp90) inhibitor that targets the C-terminal domain (CTD) of Hsp90, inducing allosteric inhibition and selective downregulation of client proteins such as RAF kinases . Instead, it increases Hsp90 oligomerization, leading to the inhibition of NTD ATPase activity (IC₅₀ = 119 μM) . This unique mechanism disrupts the folding and stabilization of Hsp90-dependent client proteins, including oncogenic drivers like BRAFV600E and mutant KRAS, thereby suppressing downstream ERK signaling pathways in cancer cells .
特性
CAS番号 |
1052515-37-3 |
|---|---|
分子式 |
C37H64Cl2N2O4 |
分子量 |
671.83 |
IUPAC名 |
2,2-Bis(4-[2-Hydroxy-3-(1,1,3,3-tetramethyl-butylamino)-propoxy]-phenyl)propane dihydrochloride |
InChI |
InChI=1S/C37H62N2O4.2ClH/c1-33(2,3)25-35(7,8)38-21-29(40)23-42-31-17-13-27(14-18-31)37(11,12)28-15-19-32(20-16-28)43-24-30(41)22-39-36(9,10)26-34(4,5)6;;/h13-20,29-30,38-41H,21-26H2,1-12H3;2*1H |
InChIキー |
VIFJFGHDOMDVRZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(OCC(O)CNC(C)(C)CC(C)(C)C)C=C1)(C2=CC=C(OCC(O)CNC(C)(C)CC(C)(C)C)C=C2)C.[H]Cl.[H]Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NSC-145366; NSC 145366; NSC145366 |
製品の起源 |
United States |
類似化合物との比較
Structural Analogs: Symmetrical and Asymmetrical Derivatives
Derivatives of NSC145366 were designed to enhance affinity for the Hsp90 CTD. Pharmacophore-based screening and biophysical assays (e.g., Thermal Shift Assay, Isothermal Calorimetry) revealed that these derivatives retain the core mechanism of allosteric inhibition but exhibit improved binding kinetics .
Functional Analogs: Hsp90 Inhibitors
Key Contrasts :
- Mechanism : this compound and gambogic acid target the CTD, while macbecin binds the NTD.
- Selectivity : Gambogic acid is selective for HSP90β, whereas this compound and macbecin are pan-Hsp90 inhibitors.
Compounds with Overlapping Cellular Effects
- Gliotoxin : Induces ROS generation and CRAF hyperphosphorylation, similar to this compound’s indirect suppression of RAF/ERK signaling. However, Gliotoxin’s primary mechanism (ROS stress) is distinct from Hsp90 inhibition .
- Rigosertib and Paclitaxel : Promote ROS via microtubule disruption, unlike this compound’s direct Hsp90 modulation .
Functional Assay Comparisons
In cellular models (e.g., murine astrocytes and AQP4-transfected cells), this compound uniquely enhances regulatory volume increase (RVI) and eliminates regulatory volume decrease (RVD) . In contrast:
- NSC305787 enhances RVI only.
- NSC59349 slows contraction and eliminates RVD.
- NSC164914 and NSC301460 alter contraction rates without affecting RVI/RVD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
